6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
“6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a derivative of tetrahydrocarbazole . Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, exhibiting antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A characteristic structural feature of these derivatives is the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .
Synthesis Analysis
The synthesis of tetrahydrocarbazol-1-ones involves direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .Molecular Structure Analysis
The molecular structure of “6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is similar to that of 2,3,4,9-tetrahydro-1H-carbazol-4-one . The IUPAC name for the latter compound is 1,2,3,9-tetrahydro-4H-carbazol-4-one .Chemical Reactions Analysis
The chemical reactions involving tetrahydrocarbazoles can lead to the formation of tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .Scientific Research Applications
Chemo- and Regioselective Oxidation
The compound can be used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . This process is used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
Synthesis of Functionalized Tetrahydrocarbazoles
The compound can be converted under mild conditions into various functionalized tetrahydrocarbazoles . This is a promising route to the functionalization of position 1 in tetrahydrocarbazoles .
Biological Activity
Tetrahydrocarbazole derivatives, such as the compound , have exhibited a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Green Synthesis
The compound can be used in the green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles . This process uses [bmim (BF4)] ionic liquid as a catalyst and results in excellent yields in a shorter reaction time .
Fischer Indole Synthesis
The compound can be used in the Fischer indole synthesis . This process involves the treatment of tetrahydrocarbazole with a range of oxidizing reagents .
Antimycobacterial Activity
The compound is a carbazole derivative with antimycobacterial activity . This makes it useful in the development of new antimicrobial drugs .
Mechanism of Action
Target of Action
It is known that tetrahydrocarbazole derivatives, which include 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, exhibit a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
The oxidation of substituted tetrahydrocarbazoles, a group that includes 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, can lead to the formation of various functionalized tetrahydrocarbazoles .
Biochemical Pathways
The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may interact with multiple biochemical pathways .
Result of Action
The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may have diverse molecular and cellular effects .
Action Environment
The oxidation process of tetrahydrocarbazoles, a group that includes 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, can be influenced by various factors such as the type of oxidant, solvents, and the concentration of reactants .
properties
IUPAC Name |
6-ethoxy-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTOWHAZJDKHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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